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molecular formula C6H3BrN2O4 B094040 1-Bromo-3,5-dinitrobenzene CAS No. 18242-39-2

1-Bromo-3,5-dinitrobenzene

Cat. No. B094040
M. Wt: 247 g/mol
InChI Key: OLDMYNWXIGPOCI-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a solution of 1-bromo-3,5-dinitrobenzene (5 g, 20.2 mmol) in methanol (50 ml) was added sodium methoxide (1.3 g, 24.3 mmol, 1.2 eq.) and the mixture was heated to reflux for 12 h and then quenched with 10% HCl. The solid formed was filtered and dried to afford the compound in 65% yield (3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.[CH3:14][O-:15].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([O:15][CH3:14])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford the compound in 65% yield (3 g)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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